5-Amino-3-bromo-2-fluorobenzoic acid

Catalog No.
S15934284
CAS No.
M.F
C7H5BrFNO2
M. Wt
234.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-bromo-2-fluorobenzoic acid

Product Name

5-Amino-3-bromo-2-fluorobenzoic acid

IUPAC Name

5-amino-3-bromo-2-fluorobenzoic acid

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

InChI

InChI=1S/C7H5BrFNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

OCGPTDLBEMFKFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)N

5-Amino-3-bromo-2-fluorobenzoic acid is an organic compound characterized by the presence of an amino group, a bromo group, and a fluoro group attached to a benzoic acid framework. Its molecular formula is C7H6BrFNO2, and it has a molecular weight of approximately 234.03 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique substituent arrangement, which influences its reactivity and biological activity.

  • Substitution Reactions: The amino, bromo, and fluoro groups can engage in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction processes, leading to the formation of different derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by another substituent under palladium catalysis.

Common Reagents and Conditions

  • N-Bromosuccinimide (NBS): Used for bromination reactions.
  • Palladium Catalysts: Employed in coupling reactions.
  • Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Research indicates that 5-Amino-3-bromo-2-fluorobenzoic acid exhibits various biological activities. It has been studied for its interactions with biomolecules, particularly in the context of drug development. The amino group may facilitate hydrogen bonding with biological targets, potentially influencing enzyme activity and other biochemical pathways. Ongoing studies are exploring its therapeutic potential, especially in pharmacology.

The synthesis of 5-Amino-3-bromo-2-fluorobenzoic acid typically involves multiple steps:

  • Bromination: Starting from 2-amino-3-fluorobenzoic acid, bromination is performed using N-bromosuccinimide in a solvent like dichloromethane at room temperature.
  • Purification: The product is purified through recrystallization or chromatography to ensure high yield and purity.

For industrial production, methods are optimized for scalability and efficiency, often employing continuous flow reactors and advanced purification techniques.

5-Amino-3-bromo-2-fluorobenzoic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for potential use as an active pharmaceutical ingredient or intermediate.
  • Dyes and Pigments: It may also find applications in the production of dyes and other industrial chemicals due to its unique chemical properties.

Studies on the interactions of 5-Amino-3-bromo-2-fluorobenzoic acid with biological systems have revealed its potential mechanisms of action. The compound may act as an inhibitor or modulator of specific enzymes, affecting various biochemical processes. Its unique structure allows it to interact selectively with certain molecular targets, which is crucial for its application in drug design.

Several compounds exhibit structural similarities to 5-Amino-3-bromo-2-fluorobenzoic acid. Here are some notable examples:

Compound NameStructural Features
5-Amino-3-chloro-2-fluorobenzoic acidContains chlorine instead of bromine
5-Amino-4-bromo-2-fluorobenzoic acidDifferent substitution pattern on the benzene ring
3-Amino-5-bromo-4-fluorobenzoic acidDifferent positioning of amino and bromo groups
2-Amino-5-bromo-3-fluorobenzoic acidSimilar but with different substitution effects

Uniqueness

The uniqueness of 5-Amino-3-bromo-2-fluorobenzoic acid lies in the specific arrangement of its substituents, which significantly influences its chemical reactivity and biological activity compared to similar compounds. This distinct configuration allows it to exhibit unique pharmacokinetic properties that may be advantageous in targeted research and applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

232.94877 g/mol

Monoisotopic Mass

232.94877 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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